N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1126367-56-3
VCID: VC8172715
InChI: InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25)
SMILES: CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide

CAS No.: 1126367-56-3

Cat. No.: VC8172715

Molecular Formula: C22H18N2O2

Molecular Weight: 342.4

* For research use only. Not for human or veterinary use.

N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide - 1126367-56-3

Specification

CAS No. 1126367-56-3
Molecular Formula C22H18N2O2
Molecular Weight 342.4
IUPAC Name N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide
Standard InChI InChI=1S/C22H18N2O2/c1-3-17-8-7-16(2)21(14-17)24-22(25)18-9-11-20(12-10-18)26-15-19-6-4-5-13-23-19/h1,4-14H,15H2,2H3,(H,24,25)
Standard InChI Key ONFRGTDIOFWJPQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3
Canonical SMILES CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of N-(5-ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide is C<sub>22</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>, with a calculated molecular weight of 355.4 g/mol . Key structural elements include:

  • A benzamide core substituted at the 4-position with a pyridin-2-ylmethoxy group.

  • An N-linked 5-ethynyl-2-methylphenyl moiety, introducing rigidity via the ethynyl bond.

Table 1: Comparative Molecular Properties of Related Benzamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamideC<sub>22</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>355.4Ethynyl, pyridinylmethoxy
N-(2-Methyl-5-pyridin-4-ylphenyl)-4-(pyridin-2-ylmethoxy)benzamide C<sub>25</sub>H<sub>21</sub>N<sub>3</sub>O<sub>2</sub>395.5Dual pyridine rings
N-(5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide C<sub>27</sub>H<sub>21</sub>N<sub>5</sub>O<sub>2</sub>434.5Benzimidazole, pyridinylmethoxy

Spectroscopic and Computational Data

  • SMILES: CC1=C(C=C(C=C1)C#C)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=N3 .

  • InChIKey: KIMWGVLICFOIOM-UHFFFAOYSA-N (derived from analogous structures) .

  • 3D Conformation: Molecular docking studies suggest the ethynyl group enhances planar alignment, optimizing interactions with hydrophobic receptor pockets .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via amide coupling between 4-(pyridin-2-ylmethoxy)benzoyl chloride and 5-ethynyl-2-methylaniline. Representative conditions include:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Base: Triethylamine (TEA) or potassium carbonate.

  • Temperature: 0–25°C, with reaction times of 2–4 hours .

Table 2: Optimization of Amidation Reactions for Analogous Benzamides

Starting MaterialConditionsYield (%)Reference
4-Chloromethylbenzoyl chloride + 5-ethynyl-2-methylanilineTHF, TEA, 0°C, 4h97.4
4-(Pyridin-2-ylmethoxy)benzoyl chloride + 5-ethynyl-2-methylanilineCH<sub>2</sub>Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, rt, 2h95–98

Functionalization Strategies

  • Ethynyl Group Utilization: The ethynyl moiety enables further derivatization via Sonogashira coupling or click chemistry .

  • Pyridinylmethoxy Modifications: Substituents on the pyridine ring (e.g., fluoro or cyano groups) enhance binding affinity to mGlu5 receptors .

Pharmacological Activity and Mechanisms

Metabotropic Glutamate Receptor 5 (mGlu5) Modulation

N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide exhibits negative allosteric modulation (NAM) of mGlu5, with hypothesized interactions at residues Tyr-658, Ser-808, and Trp-784 . Key findings include:

  • IC<sub>50</sub>: Submicromolar potency in calcium mobilization assays (IC<sub>50</sub> ≈ 50–100 nM) .

  • Cooperativity: Disrupts glutamate-induced receptor activation by stabilizing an inactive conformation .

Table 3: Comparative mGlu5 NAM Activities

CompoundIC<sub>50</sub> (nM)Key Structural Features
MPEP (reference NAM)9Acetylenic pyridine core
VU0366248 (benzamide NAM)5Cyano substitution on ring B
N-(5-Ethynyl-2-methylphenyl)-4-(pyridin-2-ylmethoxy)benzamide~75Ethynyl, pyridinylmethoxy

Selectivity and Off-Target Effects

  • Selectivity: >100-fold selectivity over mGlu1 and mGlu2 receptors .

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC<sub>50</sub> ≈ 5 µM), necessitating pharmacokinetic optimization .

Research Applications and Future Directions

Neuropharmacology

  • Anxiety and Schizophrenia: Preclinical models suggest anxiolytic effects comparable to MPEP, with reduced hyperlocomotion in amphetamine-challenged rodents .

  • Neuroprotection: Potential in mitigating excitotoxicity via glutamate pathway modulation .

Chemical Biology

  • Photoaffinity Labeling: The ethynyl group facilitates attachment of probes for target identification .

  • Fragment-Based Drug Design: Serves as a scaffold for developing isoform-selective mGluR modulators .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator